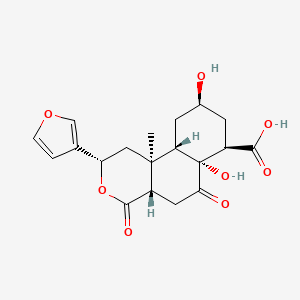

Diosbulbin J

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4aS,6aR,7R,9R,10aS,10bS)-2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O8/c1-18-7-13(9-2-3-26-8-9)27-17(24)12(18)6-15(21)19(25)11(16(22)23)4-10(20)5-14(18)19/h2-3,8,10-14,20,25H,4-7H2,1H3,(H,22,23)/t10-,11-,12+,13-,14-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBSFVHKKKXNHM-JFQAYLLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC(=O)C3(C2CC(CC3C(=O)O)O)O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@]3([C@H]2C[C@H](C[C@H]3C(=O)O)O)O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301102620 | |

| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187951-06-9 | |

| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187951-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Diosbulbin J from Dioscorea bulbifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of diosbulbin J, a norditerpenoid lactone found in the tubers of Dioscorea bulbifera. Due to the limited availability of research focused exclusively on this compound, this document outlines a generalized procedure adapted from established protocols for the isolation of other structurally related diosbulbins, such as diosbulbin B and C, from the same plant source. The provided protocols and data should be considered as a foundational framework for the development of a specific and optimized isolation strategy for this compound.

Overview of Dioscorea bulbifera and its Bioactive Compounds

Dioscorea bulbifera L., commonly known as the air potato, is a species of yam in the family Dioscoreaceae. It is recognized for its use in traditional medicine for treating a variety of ailments, including goiter, gastric cancer, and rectal carcinoma.[1] The tubers of this plant are a rich source of various bioactive compounds, including furanonorditerpenoids (such as diosbulbins), steroidal saponins, and bibenzyl derivatives. Several diosbulbins, including diosbulbin B and C, have been isolated and studied for their biological activities.[2]

Experimental Protocols

The following protocols are compiled from various studies on the isolation of compounds from Dioscorea bulbifera. These should be adapted and optimized for the specific isolation of this compound.

Plant Material and Extraction

Objective: To extract a crude mixture of compounds, including this compound, from the tubers of Dioscorea bulbifera.

Materials:

-

Tubers of Dioscorea bulbifera

-

Methanol or Ethanol (95%)

-

Grinder or blender

-

Large glass container with a lid

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Fresh tubers of Dioscorea bulbifera should be washed thoroughly to remove any soil and debris. The tubers are then air-dried or oven-dried at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. Once dried, the tubers are ground into a fine powder.

-

Extraction: The powdered tuber material is macerated in a suitable solvent. Methanol or 95% ethanol are commonly used.[3] A general ratio is 1:10 (w/v) of plant material to solvent. The mixture is stirred or agitated periodically and left to extract at room temperature for 48-72 hours.[3]

-

Filtration and Concentration: The extract is filtered through filter paper to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Chromatographic Purification

Objective: To isolate this compound from the crude extract through a series of chromatographic techniques.

Materials:

-

Crude extract of Dioscorea bulbifera

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for visualization

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto a small amount of silica gel to create a dry slurry.

-

A glass column is packed with silica gel in a suitable non-polar solvent (e.g., n-hexane).

-

The crude extract slurry is loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fractions are collected using a fraction collector.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

The collected fractions are monitored by TLC to identify those containing compounds with similar retention factors (Rf values).

-

A suitable solvent system for TLC development needs to be determined empirically.

-

The spots on the TLC plates can be visualized under a UV lamp (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Fractions with similar TLC profiles are pooled together.

-

-

Further Purification by Column Chromatography:

-

The pooled fractions containing the compound of interest are subjected to further rounds of silica gel column chromatography using different solvent systems to achieve better separation.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, preparative or semi-preparative HPLC is often employed.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a gradient of water and an organic solvent like methanol or acetonitrile.[4] The specific gradient conditions must be optimized for the separation of this compound.

-

The eluent is monitored by a UV detector at a suitable wavelength (e.g., 210-220 nm for norditerpenoids).

-

The peak corresponding to this compound is collected.

-

Characterization of this compound

Once isolated, the purity and structure of this compound must be confirmed using various analytical techniques.

| Technique | Purpose | Typical Observations for Diterpenoid Lactones |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak under optimized conditions. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the molecular ion peak (e.g., [M+H]+, [M+Na]+) and fragmentation patterns characteristic of the diosbulbin skeleton. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H, ¹³C, COSY, HSQC, HMBC). | ¹H NMR will show characteristic signals for olefinic protons, protons adjacent to oxygen atoms, and methyl groups. ¹³C NMR will show signals for carbonyl carbons of the lactone rings, olefinic carbons, and other carbons in the diterpenoid core. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for establishing the connectivity of protons and carbons to determine the complete structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the lactone rings, and carbon-carbon double bonds (C=C). |

| X-ray Crystallography | Absolute stereochemistry determination. | Provides the precise three-dimensional structure of the molecule if a suitable crystal can be obtained. |

Quantitative Data

| Parameter | Value | Method of Determination |

| Starting amount of dried D. bulbifera tuber powder | e.g., 1 kg | Weighing balance |

| Weight of crude methanol extract | e.g., 100 g | Weighing balance |

| Yield of crude extract | e.g., 10% | (Weight of crude extract / Starting amount of powder) x 100 |

| Weight of isolated this compound | e.g., 50 mg | Weighing balance |

| Overall yield of this compound | e.g., 0.005% | (Weight of isolated this compound / Starting amount of powder) x 100 |

| Purity of isolated this compound | e.g., >98% | HPLC-UV |

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathways affected by this compound are not yet elucidated, studies on the structurally similar diosbulbin C have shown an inhibitory effect on the PI3K/AKT signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[2] This pathway could be a potential area of investigation for this compound.

Caption: Hypothesized inhibitory effect of this compound on the PI3K/AKT pathway.

Conclusion

The isolation of this compound from Dioscorea bulbifera presents a challenging yet rewarding endeavor for natural product chemists and pharmacologists. The methodologies outlined in this guide, though generalized, provide a robust starting point for developing a specific and efficient isolation protocol. Further research is imperative to establish the precise quantitative yields, detailed spectroscopic data, and the specific biological activities and signaling pathways associated with this compound. Such studies will be crucial in unlocking the full therapeutic potential of this and other related compounds from Dioscorea bulbifera.

References

- 1. CN102070646A - Extraction method of Diosbulbin B - Google Patents [patents.google.com]

- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diosbulbin-B from the Leaves and Stems of Dioscorea bulbifera: 1H-1H and 13C-1H COSY NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architecture of Diosbulbin J: A Technical Guide to its Structural Elucidation

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Note: Extensive literature searches for "diosbulbin J" did not yield specific data for a compound with this designation. The following guide details the structural elucidation of the closely related and well-characterized diosbulbin B , a representative norditerpenoid from Dioscorea bulbifera. The methodologies and data presentation serve as a blueprint for the structural determination of novel compounds within this class.

The structural elucidation of natural products is a cornerstone of drug discovery and development. Diosbulbins, a class of furanonorditerpenoids isolated from the tubers of Dioscorea bulbifera, have garnered significant interest due to their diverse biological activities. This guide provides an in-depth technical overview of the analytical techniques and data interpretation used to determine the complex three-dimensional structure of these molecules, using diosbulbin B as a primary example.

Spectroscopic and Spectrometric Data

The determination of a novel molecular structure is a puzzle solved by assembling pieces of evidence from various analytical techniques. For diosbulbins, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most critical tools.

Table 1: NMR Spectroscopic Data for Diosbulbin B

While specific ¹H and ¹³C NMR data for "this compound" are unavailable in the current literature, the following table for diosbulbin B illustrates the type of data crucial for structural assignment. These values are typically reported in parts per million (ppm) relative to a standard, and coupling constants (J) are given in Hertz (Hz).

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Coupling Constants (J, Hz) |

| 1 | 35.2 | 1.95 (m) | - |

| 2 | 70.8 | 4.84 (brt) | 4.8 |

| 3 | 78.1 | 5.20 (d) | 4.8 |

| 4 | 45.3 | 3.46 (m) | - |

| 5 | 42.1 | - | - |

| 6 | 82.5 | 5.05 (s) | - |

| 7 | 138.7 | - | - |

| 8 | 141.2 | 7.45 (s) | - |

| 9 | 111.8 | 6.55 (s) | - |

| 10 | 48.9 | 2.60 (d) | 12.0 |

| 11 | 28.7 | 2.10 (m), 1.80 (m) | - |

| 12 | 70.1 | 5.50 (t) | 8.0 |

| 13 | 175.2 | - | - |

| 14 | 143.5 | 7.60 (s) | - |

| 15 | 108.9 | - | - |

| 16 | 170.1 | - | - |

| 17 | 20.9 | 1.15 (s) | - |

| OMe | 52.3 | 3.63 (s) | - |

Note: The data presented is a compilation from various sources and may vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for Diosbulbin B

High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule, which is fundamental for determining its molecular formula.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| ESI+ | [M+H]⁺, [M+Na]⁺ | C₁₉H₂₀O₆ |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following sections outline the typical methodologies employed in the structural elucidation of diosbulbins.

2.1 Isolation and Purification

The initial step involves the extraction and isolation of the target compound from its natural source.

-

Extraction: Dried and powdered tubers of Dioscorea bulbifera are typically extracted with a solvent such as ethanol or methanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

2.2 NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Provides information about the number of different types of carbons in the molecule.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, and sometimes four bonds away, which is crucial for connecting different fragments of the molecule.

-

2.3 Mass Spectrometry

Mass spectrometry provides information about the mass and molecular formula of a compound.

-

Sample Introduction: The purified compound, dissolved in a suitable solvent, is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for natural products, which typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental composition.

2.4 X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the complete three-dimensional structure, including the relative and absolute stereochemistry.[1]

-

Crystallization: The purified compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

Visualization of Elucidation Workflow

The logical flow of experiments is critical in piecing together the structural puzzle.

Caption: Workflow for the structural elucidation of a novel natural product.

Key Correlative Spectroscopy Relationships

Two-dimensional NMR experiments are pivotal in assembling the molecular structure. The diagram below illustrates the key correlations used to build the carbon skeleton.

Caption: Role of 2D NMR experiments in determining molecular structure.

The structural elucidation of diosbulbins, exemplified by diosbulbin B, is a systematic process that relies on the synergistic use of modern analytical techniques. A thorough and logical application of these methods, from isolation to spectroscopic analysis and final structure confirmation, is paramount for the accurate characterization of these and other complex natural products. This foundational knowledge is critical for advancing the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to Diosbulbin J: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosbulbin J is a naturally occurring furanoid norditerpene isolated from the tubers of Dioscorea bulbifera. This document provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and the experimental protocols for its isolation and characterization. This technical guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex norditerpenoid lactone characterized by a furan ring fused to a polycyclic core. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₈ | [1] |

| Molecular Weight | 378.4 g/mol | [1] |

| Purity | ≥98% | [1] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Source | Roots of Dioscorea bulbifera | [1] |

Biological Properties

The biological activities of many diosbulbins, such as diosbulbin B and C, have been investigated, revealing potential antitumor and hepatotoxic effects.[2][3] However, specific biological data for this compound is not extensively documented in publicly available literature. Further research is required to fully characterize its pharmacological and toxicological profile.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from Dioscorea bulbifera, based on common practices for separating furanoid norditerpenes.

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was established using a combination of spectroscopic techniques.

References

The Biosynthesis Pathway of Diosbulbin J in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosbulbin J, a furanonorditerpenoid found in plants of the Dioscorea genus, belongs to a class of compounds with significant biological activities and toxicological profiles. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance production of valuable derivatives or mitigate the formation of toxic compounds. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Due to the limited direct research on this compound, this guide presents a putative pathway constructed from the established biosynthesis of structurally related clerodane diterpenes. It details the proposed enzymatic steps, precursor molecules, and key intermediates. Furthermore, this document compiles relevant quantitative data on related compounds and outlines detailed experimental protocols for key research areas, including metabolite extraction, enzyme assays, and heterologous expression for pathway elucidation. Visual diagrams generated using the DOT language are provided to illustrate the proposed pathways and workflows.

Introduction: The Current State of Knowledge

The complete and experimentally validated biosynthetic pathway of this compound in plants has not yet been fully elucidated. Much of the research on Dioscorea metabolites has focused on the biosynthesis of steroidal saponins, such as diosgenin, or the metabolism and hepatotoxicity of other furanonorditerpenoids like diosbulbin B in animal models.

Diosbulbins are classified as clerodane-type furanonorditerpenoids. The biosynthesis of clerodane diterpenes is understood to proceed from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). This guide, therefore, outlines a putative biosynthetic pathway for this compound based on the established steps in clerodane diterpene formation and the likely subsequent oxidative modifications required to form the characteristic furan ring and lactone moieties of the diosbulbin scaffold.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Formation of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

-

Construction of the core clerodane diterpene skeleton.

-

Post-modification of the clerodane skeleton to yield this compound.

Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids, where diterpene biosynthesis predominantly occurs. A series of three IPP molecules are sequentially added to DMAPP by geranylgeranyl pyrophosphate synthase (GGPS) to form the C20 precursor, GGPP.

Stage 2: Formation of the Clerodane Skeleton

The formation of the bicyclic clerodane skeleton from the linear GGPP is a critical step catalyzed by a pair of diterpene synthases (DTS).[1][2]

-

Cyclization by a Class II Diterpene Synthase: GGPP is first cyclized by a class II DTS, which contains a conserved DxDD motif, to form a labdane-type diphosphate intermediate, such as copalyl diphosphate (CPP) or a stereoisomer.[3]

-

Rearrangement and Second Cyclization by a Class I Diterpene Synthase: The labdane-type intermediate is then acted upon by a class I DTS, which contains a conserved DDxxD motif. This enzyme facilitates the ionization of the diphosphate group and a subsequent series of rearrangements and a second cyclization to form the characteristic decalin core of the clerodane skeleton.[2][3]

The proposed initial stages of this compound biosynthesis are depicted in the following pathway diagram.

Stage 3: Oxidative Modifications of the Clerodane Skeleton

The final stage in the biosynthesis of this compound involves a series of oxidative modifications to the clerodane skeleton. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes known to be involved in the late-stage functionalization of terpenoids.[4] These modifications would include hydroxylations, epoxidations, and rearrangements to form the characteristic furan ring and the α,β-unsaturated γ-lactone ring system of this compound.

While the specific CYPs involved in this compound biosynthesis have not been identified, studies on other furanoterpenoids suggest the involvement of this enzyme class. For instance, the metabolism of diosbulbin B in animals is mediated by CYP3A4.[5][6] It is plausible that homologous plant CYPs are responsible for the biosynthesis of the furan moiety in Dioscorea species.

The proposed logic for the final steps is outlined below.

Quantitative Data

As the biosynthesis pathway of this compound is not yet elucidated, there is no available quantitative data on enzyme kinetics or reaction rates. However, methods for the quantification of related compounds in Dioscorea bulbifera have been established and are summarized below. These methods can serve as a starting point for developing assays for this compound and its precursors.

| Compound | Plant Material | Method | Concentration Range | Reference |

| Diosgenin | D. bulbifera bulbils | HPLC-UV | 1.00 - 12.00 µg/cm³ | [7] |

| Diosgenin | D. bulbifera accessions | HPLC | 0.36 - 0.996 mg/g | [8] |

| Total Saponins | D. bulbifera bulbils | Gravimetric | Not specified | [8] |

| Diosbulbin B | D. bulbifera from various locations | Not specified | Varies up to 47-fold | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential for elucidating and validating the proposed biosynthetic pathway of this compound.

Protocol 1: Extraction and Analysis of Diterpenoids from Dioscorea Species

This protocol is adapted from general methods for terpene extraction.[10][11]

Materials:

-

Dioscorea bulbifera plant tissue (e.g., tubers, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Glass vials

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Sample Preparation: Freeze approximately 1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Immediately transfer the powdered tissue to a glass vial and add 10 mL of a hexane:ethyl acetate (85:15, v/v) solvent mixture. The ratio can be adjusted based on the polarity of the target compounds.

-

Incubation: Seal the vial and shake at room temperature for 4-6 hours or overnight.

-

Filtration and Drying: Filter the extract to remove plant debris. Dry the solvent by passing it through a small column of anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Analysis: Analyze the concentrated extract using GC-MS or LC-MS. For GC-MS, derivatization (e.g., silylation) may be necessary for less volatile compounds. An appropriate temperature program and column should be selected to achieve good separation.

Protocol 2: Heterologous Expression of Candidate Genes in Nicotiana benthamiana

This protocol for transient expression in N. benthamiana is a common method for functional characterization of plant enzymes.[12]

Materials:

-

Candidate genes (e.g., DTS, CYPs) cloned into a suitable plant expression vector.

-

Agrobacterium tumefaciens strain (e.g., LBA4404).

-

Nicotiana benthamiana plants (4-6 weeks old).

-

LB medium with appropriate antibiotics.

-

Infiltration buffer (10 mM MES, 10 mM MgCl₂, 100 µM acetosyringone).

-

Syringes (1 mL, without needle).

Procedure:

-

Transformation of Agrobacterium: Transform the plant expression vector containing the gene of interest into A. tumefaciens.

-

Culture Preparation: Grow a starter culture of the transformed Agrobacterium overnight in LB medium with antibiotics. Inoculate a larger culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Cell Preparation: Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer to a final OD₆₀₀ of 0.5. Incubate at room temperature for 2-3 hours.

-

Agroinfiltration: Infiltrate the abaxial side of the leaves of N. benthamiana plants with the Agrobacterium suspension using a needleless syringe.

-

Incubation and Harvest: Grow the infiltrated plants for 4-5 days. Harvest the infiltrated leaf patches for metabolite analysis.

-

Metabolite Extraction and Analysis: Extract metabolites from the harvested tissue using Protocol 1 and analyze by GC-MS or LC-MS to identify new products formed by the expressed enzyme.

The workflow for heterologous expression is illustrated below.

Protocol 3: In Vitro Cytochrome P450 Enzyme Assay

This protocol provides a general method for assessing the activity of CYP enzymes with a putative substrate.[13]

Materials:

-

Microsomes isolated from a heterologous expression system (e.g., yeast, insect cells) expressing the candidate CYP.

-

Putative substrate (e.g., a clerodane intermediate).

-

NADPH.

-

Phosphate buffer (pH 7.4).

-

Quenching solution (e.g., acetonitrile or methanol).

-

LC-MS for product analysis.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (typically 10-50 pmol of CYP), the substrate (at a concentration range to determine kinetics), and phosphate buffer to a final volume of 100-200 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). The time should be optimized to ensure linearity of the reaction.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold quenching solution (e.g., acetonitrile).

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to detect and quantify the product(s).

Conclusion and Future Directions

The biosynthesis of this compound is a scientifically significant but underexplored area. The putative pathway presented in this guide, based on the biosynthesis of related clerodane diterpenes, provides a solid foundation for future research. The immediate next steps should involve transcriptomic and genomic analyses of Dioscorea bulbifera to identify candidate diterpene synthase and cytochrome P450 genes. The experimental protocols outlined herein can then be employed for the functional characterization of these candidate genes to validate their roles in the this compound pathway. A full elucidation of this pathway will not only provide fundamental insights into plant secondary metabolism but also open avenues for the biotechnological production of novel pharmaceuticals and the development of safer varieties of Dioscorea for medicinal and nutritional use.

References

- 1. Clerodane diterpene - Wikipedia [en.wikipedia.org]

- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome p450-mediated metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. irdash.must.ac.ug [irdash.must.ac.ug]

- 9. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. criver.com [criver.com]

The Enigmatic Diterpenoid: Unraveling the Natural Occurrence and Distribution of Diosbulbin J

For Immediate Release

[City, State] – Diosbulbin J, a clerodane-type diterpenoid lactone, represents a fascinating yet underexplored constituent within the complex chemical arsenal of the plant kingdom. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and distribution of this compound, primarily aimed at researchers, scientists, and professionals in drug development. Due to the nascent stage of research focused specifically on this compound, this paper also highlights the significant knowledge gaps and opportunities for future investigation.

Primary Natural Source: Dioscorea bulbifera L.

The principal, and thus far only confirmed, natural source of this compound is the tuber of Dioscorea bulbifera L. , commonly known as the air potato. This plant is a member of the Dioscoreaceae family and is found in tropical and subtropical regions of Asia, Africa, and the Americas. D. bulbifera is well-documented in traditional medicine for treating a variety of ailments; however, it is also known for its toxicity, which is attributed to its rich and diverse composition of diterpenoid lactones, including the diosbulbins.

While several diosbulbins, notably B and C, have been identified as major components of D. bulbifera extracts, this compound is considered a minor constituent. The concentration and presence of this compound, like other secondary metabolites in this species, are thought to be influenced by geographical location, environmental conditions, and the specific chemotype of the plant.

Quantitative Distribution: A Significant Knowledge Gap

A thorough review of the existing scientific literature reveals a significant paucity of quantitative data regarding the distribution of this compound. Unlike its more abundant isomer, diosbulbin B, for which concentration in D. bulbifera tubers has been reported to vary significantly by geographical origin, no such detailed analyses are publicly available for this compound. This lack of quantitative data presents a considerable challenge for researchers and drug development professionals seeking to explore the therapeutic potential of this specific compound.

Table 1: Quantitative Data on this compound (Current Status)

| Plant Species | Plant Part | Geographic Origin | Concentration of this compound | Reference |

| Dioscorea bulbifera L. | Tuber | Not Specified | Data Not Available | N/A |

The absence of standardized analytical methods and reference standards for this compound has likely contributed to this knowledge gap. Future research efforts are critically needed to develop and validate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), to accurately quantify this compound in various plant matrices.

Experimental Protocols: Isolation and Characterization

Detailed experimental protocols specifically for the isolation and purification of this compound are not extensively documented in the literature. However, general methodologies for the separation of diterpenoid lactones from D. bulbifera can be adapted. These protocols typically involve a multi-step process.

General Extraction and Fractionation Workflow

The following diagram illustrates a generalized workflow for the extraction and fractionation of diosbulbins from D. bulbifera tubers, which would be the initial step in isolating this compound.

Protocol Details:

-

Extraction: The dried and powdered tubers of D. bulbifera are typically subjected to extraction with a polar solvent such as ethanol or acetone using methods like maceration, Soxhlet extraction, or reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Diterpenoid lactones are typically found in the moderately polar fractions.

-

Chromatographic Separation: The enriched fractions are further purified using various chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 column chromatography.

-

Final Purification: Final isolation of individual diosbulbins, including the minor constituent this compound, would likely require preparative High-Performance Liquid Chromatography (HPLC).

Characterization of the isolated this compound would then be performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.

Biosynthesis and Signaling Pathways: An Uncharted Territory

Currently, there is no specific information available in the scientific literature regarding the biosynthetic pathway of this compound. While the general pathway for the biosynthesis of diterpenoids is understood to proceed via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP), the specific cyclases, oxygenases, and other enzymes involved in the intricate steps leading to the formation of the clerodane skeleton of this compound have not been elucidated.

Similarly, the biological activities and potential signaling pathways modulated by this compound remain unknown. Research on other diosbulbins, such as diosbulbin B and C, has indicated activities including cytotoxicity in cancer cell lines, hepatotoxicity, and effects on various signaling pathways. However, it is crucial to note that even minor stereochemical differences between isomers can lead to vastly different biological activities. Therefore, it is not possible to extrapolate the activities of other diosbulbins to this compound.

The following diagram represents the current void in our understanding of this compound's interactions at a molecular level.

An In-depth Technical Guide to Diosbulbin J: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the furanonorditerpenoid, diosbulbin J, a natural product isolated from the tubers of Dioscorea bulbifera. While research on this specific compound is nascent, this document consolidates the available information on its discovery, historical context through the traditional use of its source plant, and its chemical characteristics. Due to the limited specific data on this compound's biological activity, this guide also presents analogous data from closely related compounds, diosbulbin B and C, to provide a contextual framework for potential future research. This includes quantitative data on cytotoxicity, detailed experimental protocols for isolation and biological assays, and visualizations of relevant signaling pathways.

Introduction and Historical Background

The discovery of novel bioactive compounds from medicinal plants is a cornerstone of modern drug development. The genus Dioscorea has been a rich source of such compounds, with a long history of use in traditional medicine.

Traditional Use of Dioscorea bulbifera

Dioscorea bulbifera, commonly known as the air potato or yam, has been utilized for centuries in traditional Indian and Chinese medicine.[1] Its tubers have been traditionally used to treat a wide range of ailments, including sore throat, goiter, gastric cancer, and carcinoma of the rectum. In Indian traditional medicine, it has been applied for conditions such as piles, dysentery, syphilis, and ulcers, and used for its analgesic and anti-inflammatory properties.[1] The plant is recognized for containing a variety of bioactive compounds, including alkaloids, flavonoids, saponins, and steroids, which are believed to contribute to its therapeutic effects.[2]

Discovery of this compound

This compound was first isolated and identified from the root tubers of Dioscorea bulbifera L. by a team of researchers, with their findings published in 2009 in the Chemical & Pharmaceutical Bulletin.[3] In this seminal work, two new furanoid norditerpenes were reported, one of which was designated as this compound. The structure of this novel compound was elucidated through extensive spectroscopic analysis.[3]

Chemical Properties of this compound

The initial discovery paper laid the groundwork for understanding the chemical nature of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₈ | Okada, Y. et al. (2009) |

| Compound Type | Furanonorditerpene | Okada, Y. et al. (2009) |

| Source | Root tubers of Dioscorea bulbifera L. | Okada, Y. et al. (2009) |

Biological Activity and Therapeutic Potential (Context from Related Diosbulbins)

As of the latest literature review, specific biological activity data for this compound remains unpublished. However, extensive research on its close structural analogs, diosbulbin B and C, provides valuable insights into the potential therapeutic applications and mechanisms of action for this class of compounds.

Cytotoxicity of Diosbulbin B and C

Studies on diosbulbin B and C have demonstrated their cytotoxic effects against various cancer cell lines. This data is presented here to offer a comparative basis for future studies on this compound.

| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Source |

| Diosbulbin B | A549 (NSCLC) | CCK-8 | 48 | 44.61 | MedchemExpress |

| Diosbulbin B | PC-9 (NSCLC) | CCK-8 | 48 | 22.78 | MedchemExpress |

| Diosbulbin C | A549 (NSCLC) | CCK-8 | 48 | 100.2 | [2] |

| Diosbulbin C | NCI-H1299 (NSCLC) | CCK-8 | 48 | 141.9 | [2] |

| Diosbulbin C | HELF (Normal Lung) | CCK-8 | 48 | 228.6 | [2] |

Potential Signaling Pathways

Research into diosbulbin C has suggested its involvement in key signaling pathways related to cancer cell proliferation and survival. Network pharmacology analyses have identified potential targets such as AKT1, DHFR, and TYMS.[2][4] The downregulation of these targets may lead to cell cycle arrest and inhibition of tumor growth.

Below is a logical diagram illustrating the proposed mechanism of action for diosbulbin C, which could serve as a model for investigating this compound.

Caption: Proposed mechanism of Diosbulbin C in NSCLC.

Experimental Protocols

This section provides detailed methodologies for the isolation of diosbulbins and the assessment of their biological activity, based on published literature for related compounds. These protocols can be adapted for the study of this compound.

Isolation of Furanonorditerpenes from Dioscorea bulbifera

The following is a generalized protocol based on the methods described for the isolation of various diosbulbins. The specific details for this compound would be found in the 2009 Chemical & Pharmaceutical Bulletin article.

Workflow for Isolation:

Caption: General workflow for isolating diosbulbins.

Detailed Steps:

-

Plant Material: Air-dried and powdered tubers of Dioscorea bulbifera.

-

Extraction: The powdered material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on diosbulbin C.[2]

-

Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, NCI-H1299) and a normal human lung fibroblast cell line (HELF) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO) for 48 hours.

-

CCK-8 Assay: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours.

-

Measurement: The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Synthesis of this compound

Currently, there is no published literature detailing the chemical synthesis of this compound. The synthesis of furanonorditerpenoids is a complex challenge in organic chemistry.

Future Directions

The discovery of this compound opens up new avenues for research. The immediate priorities should be:

-

Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and other biological activities of pure this compound is essential.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the molecular targets and signaling pathways affected by this compound will be necessary.

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive preclinical and clinical studies and allow for the synthesis of analogs with potentially improved therapeutic properties.

Conclusion

This compound is a relatively recently discovered natural product from the medicinally important plant Dioscorea bulbifera. While its specific biological activities are yet to be reported, the known therapeutic effects of its source plant and the demonstrated cytotoxicity of related diosbulbins suggest that this compound holds promise as a lead compound for drug discovery. This technical guide provides the foundational information necessary to stimulate and guide future research into this intriguing furanonorditerpenoid.

References

- 1. phcogj.com [phcogj.com]

- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new furanoid norditerpenes from Dioscorea bulbifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by i… [ouci.dntb.gov.ua]

Spectroscopic Analysis of Diosbulbin J: A Technical Overview

A comprehensive spectroscopic dataset for diosbulbin J, including detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is not currently available in the public domain. Extensive searches of scientific literature and chemical databases did not yield specific ¹H NMR, ¹³C NMR, or mass spectral data for this particular norditerpenoid.

This technical guide will, therefore, provide a template for the presentation of such data, utilizing spectroscopic information from the closely related and well-characterized compound, diosbulbin B, as a representative example. This will serve as a framework for researchers and drug development professionals on how to structure and interpret such data once it becomes available for this compound. Additionally, this document outlines the standard experimental protocols for obtaining NMR and MS data for this class of compounds and includes a conceptual workflow for the isolation and characterization of novel natural products like this compound.

Spectroscopic Data (Exemplified by Diosbulbin B)

The following tables present the ¹H and ¹³C NMR spectroscopic data for diosbulbin B, a related norditerpenoid lactone isolated from Dioscorea bulbifera. This data is critical for the structural elucidation and verification of such complex natural products.

Table 1: ¹H NMR Spectroscopic Data of Diosbulbin B (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 2.15 | m | |

| 1β | 1.85 | m | |

| 2 | 4.10 | dd | 11.5, 4.5 |

| 4 | 3.30 | d | 8.0 |

| 5 | 2.80 | m | |

| 6α | 2.05 | m | |

| 6β | 1.75 | m | |

| 7α | 2.20 | m | |

| 7β | 1.90 | m | |

| 9 | 2.95 | d | 6.0 |

| 10 | 2.50 | d | 6.0 |

| 12 | 5.05 | s | |

| 14 | 6.40 | s | |

| 15 | 7.45 | s | |

| 16 | 7.40 | s | |

| 20-CH₃ | 1.15 | s |

Table 2: ¹³C NMR Spectroscopic Data of Diosbulbin B (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 35.2 |

| 2 | 70.1 |

| 3 | 170.5 |

| 4 | 50.3 |

| 5 | 45.8 |

| 6 | 28.7 |

| 7 | 30.5 |

| 8 | 82.1 |

| 9 | 55.6 |

| 10 | 48.2 |

| 11 | 125.4 |

| 12 | 70.8 |

| 13 | 125.8 |

| 14 | 109.7 |

| 15 | 143.5 |

| 16 | 139.1 |

| 17 | 175.4 |

| 18 | 172.3 |

| 19 | - |

| 20 | 18.9 |

Mass Spectrometry Data of Diosbulbin B

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For diosbulbin B (C₁₉H₂₀O₆), the expected monoisotopic mass would be calculated and compared with the experimentally observed value.

-

Molecular Formula: C₁₉H₂₀O₆

-

Calculated Monoisotopic Mass: 344.1260 g/mol

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode ([M+H]⁺, [M+Na]⁺) or negative mode ([M-H]⁻).

-

Observed m/z: The observed mass-to-charge ratio would be reported, for example, as m/z 345.1333 [M+H]⁺.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of norditerpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or dimethyl sulfoxide-d₆, DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm), although modern spectrometers can reference to the residual solvent signal.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms.

-

¹³C NMR: A one-dimensional carbon spectrum, typically proton-decoupled, is acquired to identify the chemical shifts of all carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks (i.e., which protons are adjacent to each other).

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin, or ACD/NMR Processor).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

A dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

-

The solution may be infused directly into the mass spectrometer or injected into an LC system for separation prior to MS analysis.

Data Acquisition:

-

Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds as it is a soft ionization method that typically produces intact molecular ions.

-

Mass Analysis: The mass analyzer is set to scan a relevant mass range to detect the molecular ion of the compound. High-resolution measurements are performed to obtain accurate mass data.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented in the gas phase (e.g., through collision-induced dissociation, CID). The resulting fragment ions are then mass-analyzed, providing insights into the molecule's substructures.

Data Processing: The mass spectral data is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using software that considers the isotopic abundances of the elements. The fragmentation pattern from the MS/MS experiment is interpreted to confirm the proposed structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound from a plant source.

An In-depth Technical Guide to the Physicochemical Characteristics of Diosbulbin J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbin J is a naturally occurring furanoid norditerpene isolated from the tubers of Dioscorea bulbifera L.[1]. This class of compounds, including the well-studied diosbulbins B and C, has garnered significant interest in the scientific community for its potential therapeutic applications and notable biological activities, which include anticancer and hepatotoxic effects[2][3][4]. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its analysis and biological evaluation, and insights into its potential signaling pathways.

Physicochemical Characteristics

This compound is a diterpenoid compound with a complex chemical structure. The following table summarizes its key physicochemical properties. While the precise spectroscopic data and melting point are detailed in the Chemical & Pharmaceutical Bulletin, 2009, 57(6):625-627, this guide provides a consolidated overview of its known characteristics[1].

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₂O₈ | [5] |

| Molecular Weight | 378.4 g/mol | [5] |

| CAS Number | 1187951-06-9 | [5] |

| Physical Description | Powder | [1] |

| Purity | ≥98% by HPLC | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][5] |

| Storage | 2-8°C, dry, closed |

Spectroscopic Data Summary:

The definitive structural elucidation of this compound was accomplished through extensive spectroscopic analysis, as reported in the Chemical & Pharmaceutical Bulletin in 2009. This analysis includes detailed ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, which are crucial for the unambiguous identification and characterization of the compound[1]. Researchers should refer to this primary literature for the complete spectral data.

Experimental Protocols

The following sections detail relevant experimental protocols for the analysis and biological evaluation of this compound. While specific studies on this compound are limited, the methodologies are based on established protocols for the closely related and structurally similar diosbulbins B and C.

Analytical Method: UPLC-MS/MS for Pharmacokinetic Studies

This method is adapted from a validated protocol for the simultaneous determination of several diosbulbins, including this compound, in rat plasma.

a. Sample Preparation (Rat Plasma):

-

To 100 µL of rat plasma, add an internal standard solution.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions:

-

Column: A suitable reversed-phase column, such as an Acquity UPLC BEH C18 column.

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: A typical flow rate would be around 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and the internal standard.

c. Workflow Diagram:

Caption: UPLC-MS/MS workflow for the quantification of this compound in biological samples.

In Vitro Biological Assays

The following protocols for cytotoxicity, cell cycle analysis, and apoptosis assays are based on methodologies used for diosbulbins B and C and are directly applicable for investigating the biological effects of this compound on cancer cell lines[6][7].

a. Cell Viability (Cytotoxicity) Assay (CCK-8 Method):

-

Seed cancer cells (e.g., A549, H1299, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank control (medium only).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value can be determined from the dose-response curve.

b. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):

-

Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

c. Apoptosis Assay (Annexin V-FITC/PI Double Staining):

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[6].

d. Western Blot Analysis for Signaling Protein Expression:

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, caspases) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

e. Experimental Workflow for In Vitro Biological Evaluation:

References

- 1. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systems Toxicology Approaches Reveal the Mechanisms of Hepatotoxicity Induced by Diosbulbin B in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites, Antioxidant, and Antiproliferative Activities of Dioscorea bulbifera Leaf Collected from Endau Rompin, Johor, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Potential Biological Activities of Diosbulbin J

A Note to the Reader: As of late 2025, publicly accessible scientific literature extensively details the biological activities of several diosbulbin compounds, notably diosbulbin B and C. However, specific research on the biological activities of diosbulbin J is not available. This compound has been isolated from the root tubers of Dioscorea bulbifera L., and its structure has been established.[1] Despite this, its pharmacological profile remains uninvestigated in published studies.

This guide will therefore summarize the known biological activities of the well-researched diosbulbins B and C to provide a comprehensive overview of the potential therapeutic areas and mechanisms of action for this class of compounds. This information is presented to serve as a foundational resource for researchers interested in the diosbulbin family of natural products. The methodologies and findings detailed herein for diosbulbins B and C can inform future investigations into the potential activities of this compound.

Anticancer Activity of Diosbulbin C in Non-Small Cell Lung Cancer (NSCLC)

Recent studies have highlighted the anticancer properties of diosbulbin C, particularly against non-small cell lung cancer (NSCLC).[2][3][4]

Quantitative Data: Cytotoxicity of Diosbulbin C

The cytotoxic effects of diosbulbin C have been quantified in NSCLC cell lines and compared against a normal lung cell line.[2]

| Cell Line | Cell Type | IC50 (µM) | Reference |

| A549 | Human NSCLC | 100.2 | [2] |

| NCI-H1299 | Human NSCLC | 141.9 | [2] |

| HELF | Human Embryonic Lung Fibroblast | 228.6 | [2] |

Table 1: Half-maximal inhibitory concentration (IC50) values of diosbulbin C in NSCLC and normal lung cells after 48 hours of treatment.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Diosbulbin C exerts its anticancer effects by inducing G0/G1 phase cell cycle arrest and apoptosis in NSCLC cells.[2][4] This is achieved through the downregulation of key proteins involved in cell cycle progression and survival.

Signaling Pathways

Network pharmacology and subsequent experimental validation have identified that diosbulbin C may inhibit NSCLC cell proliferation by downregulating the expression and activation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[2][3][4]

Experimental Protocols

Human NSCLC cell lines (A549 and NCI-H1299) and Human Embryonic Lung Fibroblast (HELF) cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[2]

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.[2] Cells were seeded in 96-well plates and treated with varying concentrations of diosbulbin C (dissolved in DMSO) for 48 hours.[2] The absorbance was measured at 450 nm to determine cell viability, and IC50 values were calculated.[2]

To validate the molecular targets, western blotting was performed. After treatment with diosbulbin C, NSCLC cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against AKT, DHFR, TYMS, and a loading control (e.g., GAPDH). Following incubation with secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

References

- 1. This compound | CAS:1187951-06-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Diosbulbin J Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the molecular targets of diosbulbin J, a furanoid norditerpene isolated from Dioscorea bulbifera. Given the limited dedicated research on this compound's specific targets, this document combines existing molecular docking data with a proposed, robust workflow based on established network pharmacology and computational techniques successfully applied to structurally related compounds.

Current State of Knowledge: Known Molecular Interactions

To date, specific in silico prediction studies focusing solely on this compound are scarce. However, a broad molecular docking study has evaluated its binding affinity against human estrogen receptors (ERα and ERβ), providing foundational data on its potential as a selective estrogen receptor modulator.[1][2]

Data Presentation: Molecular Docking Scores

The following table summarizes the reported binding energies of this compound with human estrogen receptor isoforms.[1][2]

| Compound | Target Protein | PDB ID(s) Used | Docking Software | Binding Energy (kJ/mol) |

| This compound | Estrogen Receptor α (ERα) | 1X7E, 1X7R, 3ERD | Molegro Virtual Docker | -106.4 |

| This compound | Estrogen Receptor β (ERβ) | 1U3Q, 1U3R, 1U3S, 1U9E, 1X7B, 1X76, 1X78, 1X7J | Molegro Virtual Docker | -107.1 |

Proposed In Silico Workflow for Target Identification

The following is a detailed, step-by-step workflow for the comprehensive in silico prediction of this compound targets, drawing from methodologies applied to similar natural products.[3]

Experimental Protocols

Protocol 2.1: Ligand-Based Target Prediction

-

Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem.

-

Prediction Server: Navigate to a web-based target prediction server, such as SwissTargetPrediction.

-

Submission: Paste the SMILES string into the query field and select the appropriate organism (e.g., Homo sapiens).

-

Execution: Initiate the prediction process. The server compares the 2D and 3D similarity of the query molecule to a library of known active ligands.

-

Data Collection: Collect the resulting list of predicted protein targets, ranked by probability. This list forms the basis for subsequent molecular docking studies.

Protocol 2.2: Molecular Docking Simulation

-

Protein Preparation:

-

Download the 3D crystal structures of the predicted target proteins from the RCSB Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), preprocess the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing side chains or loops.

-

Define the binding site (active site) for docking, typically based on the location of the co-crystallized ligand or through cavity prediction algorithms.[2]

-

-

Ligand Preparation:

-

Generate the 3D conformation of this compound from its 2D structure.

-

Perform energy minimization using a suitable force field (e.g., OPLS, MMFF).

-

-

Docking Execution:

-

Utilize a docking program (e.g., Maestro's Glide, AutoDock Vina) to dock the prepared ligand into the defined receptor binding site.

-

Set the docking parameters, such as the number of poses to generate and the search algorithm's exhaustiveness.

-

Execute the docking run. The program will sample different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.

-

-

Analysis:

-

Analyze the top-ranked docking poses.

-

Evaluate the binding energy (docking score) to estimate the binding affinity. More negative scores typically indicate stronger binding.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

-

Protocol 2.3: Network Pharmacology and Pathway Analysis

-

Network Construction:

-

Compile a list of high-confidence targets for this compound based on the docking results.

-

Use these targets as input for network construction software like Cytoscape.

-

Build a network illustrating the interactions between this compound and its predicted targets.

-

-

Enrichment Analysis:

-

Submit the list of target gene names to a functional annotation tool such as DAVID or Metascape.

-

Perform Gene Ontology (GO) enrichment analysis to identify associated biological processes, molecular functions, and cellular components.

-

Conduct pathway analysis using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome to identify signaling pathways that are significantly enriched with the predicted targets.

-

Potential Signaling Pathways

Based on the known interaction with estrogen receptors and the pathways implicated for other compounds from Dioscorea bulbifera, a hypothetical signaling pathway for this compound can be proposed. This serves as a starting point for experimental validation. The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is often modulated by estrogen receptor signaling and has been identified as a target for complex herbal medicines containing diosbulbins.[3]

Conclusion

While dedicated studies on the molecular targets of this compound are limited, existing data from molecular docking simulations suggest its interaction with nuclear hormone receptors. This guide outlines a systematic and robust in silico workflow, leveraging network pharmacology and molecular docking, to expand the landscape of potential targets. By following these detailed protocols, researchers can efficiently identify and prioritize targets for this compound, paving the way for focused experimental validation and a deeper understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the material basis and potential mechanisms of Ershiwuwei Lvxue Pill acting on rheumatoid arthritis by UPLC-Q-TOF/MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Diosbulbin J by HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosbulbin J is a furanonorditerpenoid found in plants of the Dioscorea genus, notably Dioscorea bulbifera. This class of compounds is of significant interest due to its wide range of biological activities, including potential antitumor and anti-inflammatory properties. Accurate and sensitive quantification of this compound in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and drug development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a technique renowned for its selectivity and sensitivity.